2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a 2-methoxyethyl substituent at position 5, and a thioacetamide linker connected to an N-(2-methylphenyl) group. Its molecular formula is C₂₄H₂₅N₃O₅S, with a molecular weight of 475.5 g/mol.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-7-3-5-9-16(14)23-18(26)13-30-22-24-19-15-8-4-6-10-17(15)29-20(19)21(27)25(22)11-12-28-2/h3-10H,11-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQAQZVEYSKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCOC)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization. This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s mode of action is similar to that of colchicine, a well-known tubulin inhibitor.
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division. This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing. Additionally, the compound can inhibit tumor cell migration and invasion at low concentrations.
Biological Activity
The compound 2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological activity that warrants detailed investigation. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Tricyclic Core : Initial cyclization reactions create the tricyclic structure.
- Functional Group Introduction : Specific groups are introduced to modify reactivity.
- Final Coupling : The core structure is coupled with N-(2-methylphenyl)acetamide using agents like EDCI and bases such as triethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent:
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance:
- Mechanism of Action : It may interact with specific enzymes or receptors involved in cell proliferation and apoptosis, modulating pathways that lead to cancer cell death.
Anti-inflammatory Effects
Preliminary studies suggest that this compound could possess anti-inflammatory properties:
- Targeting Inflammatory Pathways : By inhibiting certain inflammatory mediators, it may reduce symptoms associated with chronic inflammation.
Antimicrobial Activity
There is emerging evidence that compounds within this structural class demonstrate antimicrobial effects:
- Inhibition of Pathogen Growth : Laboratory tests have shown efficacy against various bacterial strains, indicating a potential role in treating infections.
Research Findings and Case Studies
A review of literature reveals several case studies focused on the biological activity of structurally related compounds:
| Study | Findings |
|---|---|
| Gulyaev et al. (2021) | Highlighted the broad spectrum of biological activities in heterocyclic compounds similar to the target compound, including antibacterial and antifungal properties. |
| Abuelizz et al. (2019) | Discussed the synthesis and biological evaluation of novel derivatives showing promising anticancer activity against breast cancer cell lines. |
| Liu et al. (2013) | Investigated the anti-inflammatory effects of related compounds in vitro, demonstrating significant inhibition of pro-inflammatory cytokines. |
The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth or inflammation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling cascades that promote cell survival or death depending on the context.
Comparison with Similar Compounds
Methodological Considerations
- Graph-Based vs. Fingerprint Methods : While fingerprint-based Tanimoto scoring is computationally efficient, graph-theoretical comparisons better capture stereochemical nuances, albeit at higher computational cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
